![molecular formula C14H10INO4 B3677031 3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3677031.png)
3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde
Overview
Description
3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, including organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
The mechanism of action of 3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is not fully understood. However, it is believed to act as an electrophilic aromatic substitution reagent, where it reacts with electron-rich aromatic compounds to form substituted products.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde. However, it has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is its versatility in various scientific research applications. It is also relatively easy to synthesize and is commercially available. However, its limitations include its high cost and limited availability in some regions.
Future Directions
There are several future directions for the research and development of 3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde. These include its use as a starting material for the synthesis of novel organic compounds with potential biological activities. It could also be used in the development of new fluorescent dyes for imaging applications. Furthermore, its antimicrobial activity could be further investigated to develop new antibiotics for the treatment of bacterial infections.
Conclusion:
In conclusion, 3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde is a versatile compound that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Scientific Research Applications
3-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds, including benzoxazoles, benzothiazoles, and benzimidazoles. It has also been used as a precursor for the synthesis of fluorescent dyes and as a reagent for the preparation of Schiff bases.
properties
IUPAC Name |
3-iodo-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZZSHMJZIZEMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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